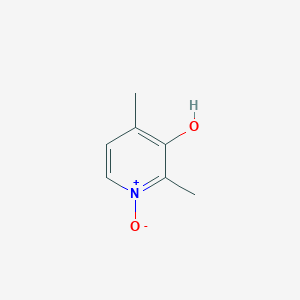
2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-3-hydroxypyridine N-oxide is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring two methyl groups at positions 2 and 4, a hydroxyl group at position 3, and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-3-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like methyltrioxorhenium (MTO) . Another method includes the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes using packed-bed microreactors. These reactors utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient process compared to batch reactors .
化学反应分析
Types of Reactions
2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.
Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2,4-Dimethyl-3-hydroxypyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
作用机制
The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
3-Hydroxypyridine N-oxide: Similar structure but lacks the methyl groups at positions 2 and 4.
2,2’-Bipyridine N-oxide: Contains two pyridine rings connected by a single bond.
2-Amino-3-hydroxypyridine: Contains an amino group at position 2 instead of the N-oxide group.
Uniqueness
2,4-Dimethyl-3-hydroxypyridine N-oxide is unique due to the presence of both methyl groups and the N-oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
143509-33-5 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
InChI 键 |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
规范 SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
同义词 |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


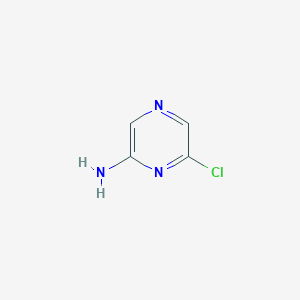
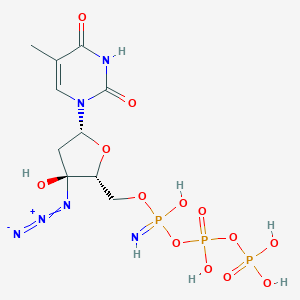
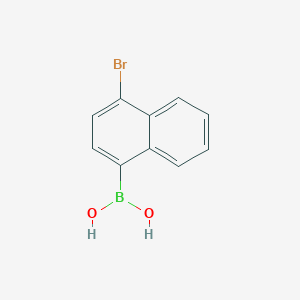
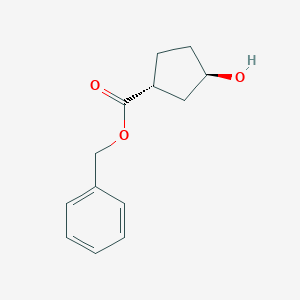
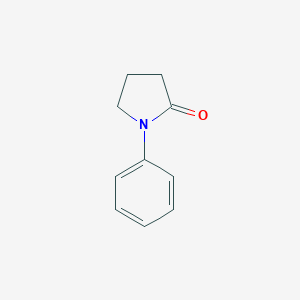
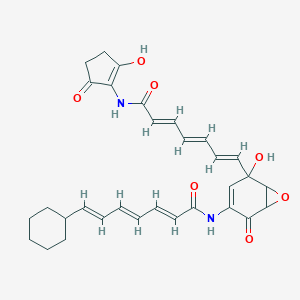
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
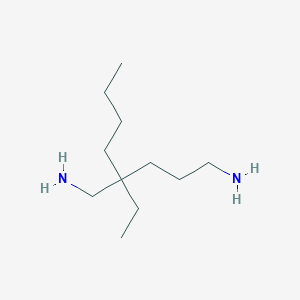
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
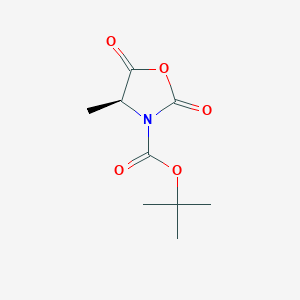
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
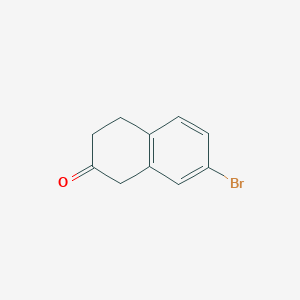
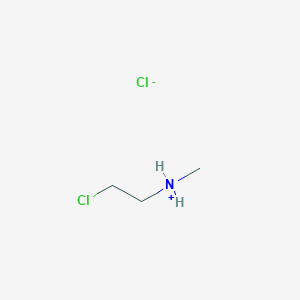
![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
